Methyl 5-hydroxy-6-methylpyrimidine-4-carboxylate
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Overview
Description
Methyl 5-hydroxy-6-methylpyrimidine-4-carboxylate is a pyrimidine derivative with the molecular formula C7H8N2O3. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a hydroxyl group, a methyl group, and a carboxylate ester group attached to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-6-methylpyrimidine-4-carboxylate typically involves the reaction of 5-hydroxy-6-methylpyrimidine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-6-methylpyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylate ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 5-oxo-6-methylpyrimidine-4-carboxylate.
Reduction: 5-hydroxy-6-methylpyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the substituent used.
Scientific Research Applications
Methyl 5-hydroxy-6-methylpyrimidine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-6-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways involved in inflammation and oxidative stress, leading to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxy-6-methylpyrimidine-5-carboxylate
- 4,6-Dihydroxy-2-methylpyrimidine
- Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
Uniqueness
Methyl 5-hydroxy-6-methylpyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyl, methyl, and carboxylate ester groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
methyl 5-hydroxy-6-methylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C7H8N2O3/c1-4-6(10)5(7(11)12-2)9-3-8-4/h3,10H,1-2H3 |
InChI Key |
JKHXDLDUIKLFJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)C(=O)OC)O |
Origin of Product |
United States |
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